LAS17

Description

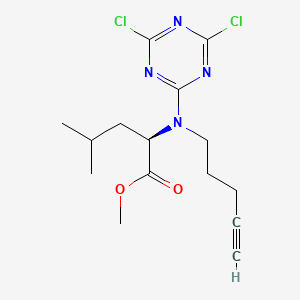

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H20Cl2N4O2 |

|---|---|

Molecular Weight |

359.2 g/mol |

IUPAC Name |

methyl (2R)-2-[(4,6-dichloro-1,3,5-triazin-2-yl)-pent-4-ynylamino]-4-methylpentanoate |

InChI |

InChI=1S/C15H20Cl2N4O2/c1-5-6-7-8-21(11(9-10(2)3)12(22)23-4)15-19-13(16)18-14(17)20-15/h1,10-11H,6-9H2,2-4H3/t11-/m1/s1 |

InChI Key |

UTXOIMJGBZBFGA-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC)N(CCCC#C)C1=NC(=NC(=N1)Cl)Cl |

Canonical SMILES |

CC(C)CC(C(=O)OC)N(CCCC#C)C1=NC(=NC(=N1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Las17 in Saccharomyces cerevisiae: A Technical Guide to its Function in Actin Dynamics and Endocytosis

Abstract

Las17, the budding yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP), is a central regulator of actin polymerization essential for cellular processes such as endocytosis, cell polarity, and cytokinesis. This technical guide provides an in-depth analysis of this compound function, its molecular interactions, and its regulation in Saccharomyces cerevisiae. We present a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

In Saccharomyces cerevisiae, the actin cytoskeleton undergoes rapid remodeling to facilitate essential cellular functions. A key orchestrator of this dynamic process is the this compound protein (also known as Bee1p)[1][2]. As the sole member of the WASP family in yeast, this compound plays an indispensable role in activating the Arp2/3 complex, a primary nucleator of branched actin filaments[1][2][3]. This activity is crucial for generating the protrusive forces necessary for the invagination of the plasma membrane during endocytosis. Beyond its canonical role as a nucleation-promoting factor (NPF), this compound is involved in Arp2/3-independent actin nucleation and is a hub for numerous protein-protein interactions that fine-tune its activity and localization. Understanding the intricate functions of this compound is paramount for deciphering the molecular mechanisms governing actin-dependent processes in yeast and provides a valuable model for studying WASP family proteins in higher eukaryotes.

Molecular Architecture and Functional Domains of this compound

This compound is a 633-amino acid protein characterized by several conserved domains that dictate its function and interactions. These domains include:

-

N-terminal WH1 (WASP Homology 1) domain: While the canonical WH1 domain is involved in protein-protein interactions, the N-terminal region of this compound is less characterized compared to its other domains.

-

Proline-rich Region (PRR): This extensive central region contains multiple polyproline motifs that serve as binding sites for proteins with Src homology 3 (SH3) domains. This region is critical for the recruitment of various interaction partners that regulate this compound activity and localization. The PRR of this compound has also been shown to directly bind actin and contribute to Arp2/3-independent actin nucleation.

-

WH2 (WASP Homology 2) domain: This domain, also known as the verprolin-homology (V) domain, binds to actin monomers (G-actin) and is essential for presenting them to the Arp2/3 complex for nucleation.

-

Connector/Central (C) and Acidic (A) regions: The C and A regions, together with the WH2 domain, form the VCA or WCA domain. This C-terminal region is responsible for binding to and activating the Arp2/3 complex, leading to the formation of new actin filaments.

Quantitative Data on this compound Function and Interactions

The following tables summarize key quantitative data related to this compound, providing a comparative overview of its biochemical and cellular properties.

| Parameter | Value | Experimental Context | Reference |

| Protein Abundance | |||

| Median Abundance | 2743 +/- 1007 molecules/cell | Exponentially growing cells | |

| Binding Affinities | |||

| LZ-Las17(281–633) to Arp2/3 complex | 0.16 μM (Kd) | In vitro binding assay in physiological buffer | |

| Actin Polymerization Kinetics | |||

| This compound-LGM mutant NPF activity | 62% decrease compared to wild-type | Pyrene-actin polymerization assay | |

| This compound-WH2 mutant NPF activity | 69% decrease compared to wild-type | Pyrene-actin polymerization assay | |

| This compound-LGM-WH2 double mutant NPF activity | Reduced to background levels | Pyrene-actin polymerization assay | |

| Endocytic Patch Dynamics | |||

| Sla1-GFP lifetime in this compound RRRR-AAAA mutant | Significantly increased | Live-cell imaging | |

| Arc15-mCherry lifetime in this compound RRRR-AAAA mutant | Significantly increased | Live-cell imaging |

Signaling Pathways Involving this compound

This compound activity is tightly regulated by a complex network of upstream signals and interacting proteins. While yeast this compound lacks a canonical GTPase-binding domain found in some mammalian WASP proteins, its function is modulated by various factors at the site of endocytosis.

Activation and Regulation of this compound

The activation of this compound is a multi-step process involving its recruitment to the plasma membrane and the release from inhibitory interactions. Proteins containing SH3 domains, such as Sla1, Bbc1, Lsb1, and Lsb2, can bind to the proline-rich region of this compound and negatively regulate its activity. The release from this inhibition is thought to be a key step in initiating actin polymerization.

dot

Caption: Regulatory network of this compound activity in actin polymerization.

Downstream Effectors of this compound

Once activated, this compound orchestrates actin polymerization through both Arp2/3-dependent and -independent mechanisms.

-

Arp2/3-dependent pathway: The VCA domain of active this compound binds to the Arp2/3 complex and actin monomers, stimulating the formation of new actin branches from existing filaments. This is the primary mechanism for generating the force required for endocytic vesicle invagination.

-

Arp2/3-independent pathway: The proline-rich region of this compound can directly bind and bundle actin filaments. Furthermore, this compound can activate the actin-binding protein Ysc84, which in turn promotes actin bundling and polymerization.

dot

Caption: Downstream signaling pathways of this compound in actin organization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo.

Principle: A "bait" protein (e.g., this compound) is fused to the DNA-binding domain (DBD) of a transcription factor. A library of "prey" proteins is fused to the activation domain (AD) of the same transcription factor. If the bait and a prey protein interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes.

Detailed Methodology:

-

Vector Construction:

-

Clone the full-length or specific domains of this compound into a bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

-

A cDNA library from S. cerevisiae is cloned into a prey vector (e.g., pGADT7), creating fusions with the GAL4 activation domain.

-

-

Yeast Transformation:

-

Transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait plasmid and select for transformants on appropriate synthetic defined (SD) medium (e.g., SD/-Trp).

-

Confirm that the bait protein does not auto-activate the reporter genes by plating on selective media (e.g., SD/-Trp/-His and SD/-Trp/-Ade).

-

-

Library Screening:

-

Transform the yeast strain containing the bait plasmid with the prey library.

-

Plate the transformed yeast on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction is occurring.

-

-

Identification of Positive Interactors:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

-

Confirm the interaction by co-transforming the bait plasmid and the identified prey plasmid into a fresh yeast reporter strain and re-testing for reporter gene activation.

-

dot

Caption: Workflow for a Yeast Two-Hybrid screen with this compound as bait.

GST-Pulldown Assay for In Vitro Protein Interactions

This assay is used to confirm direct physical interactions between proteins.

Principle: A "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST). The GST-tagged protein is immobilized on glutathione-agarose beads. A cell lysate containing the potential "prey" protein is incubated with the beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads.

Detailed Methodology:

-

Expression and Purification of GST-Las17:

-

Clone this compound into a GST-fusion expression vector (e.g., pGEX series).

-

Transform E. coli (e.g., BL21 strain) with the construct and induce protein expression with IPTG.

-

Lyse the bacteria and purify the GST-Las17 fusion protein using glutathione-agarose beads.

-

-

Preparation of Prey Protein Lysate:

-

Prepare a cell lysate from S. cerevisiae expressing the potential interacting protein. This can be from a wild-type strain or a strain overexpressing the prey protein.

-

-

Binding Assay:

-

Incubate the immobilized GST-Las17 on glutathione-agarose beads with the yeast cell lysate for 1-2 hours at 4°C.

-

As a negative control, incubate the lysate with beads bound only to GST.

-

-

Washing and Elution:

-

Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.

-

Elute the GST-Las17 and any interacting proteins from the beads using a buffer containing reduced glutathione.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.

-

dot

Caption: Workflow for a GST-pulldown assay to test this compound interactions.

Live-Cell Imaging of this compound Dynamics

Fluorescence microscopy allows for the visualization of this compound localization and dynamics in living yeast cells.

Principle: this compound is tagged with a fluorescent protein (e.g., GFP). The dynamics of the fluorescently tagged protein are then observed using time-lapse microscopy.

Detailed Methodology:

-

Strain Construction:

-

Genetically modify S. cerevisiae to express this compound tagged with a fluorescent protein (e.g., this compound-GFP) from its endogenous locus to maintain physiological expression levels.

-

-

Cell Culture and Mounting:

-

Grow the yeast cells to early or mid-log phase in an appropriate medium.

-

Mount the cells on a glass-bottom dish or a slide with an agarose pad to immobilize them for imaging.

-

-

Microscopy:

-

Use a spinning-disk confocal or a wide-field fluorescence microscope equipped with an environmentally controlled chamber to maintain the cells at a constant temperature.

-

Acquire time-lapse images (Z-stacks if necessary) at appropriate intervals to capture the dynamics of this compound at cortical patches.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to track the movement and measure the fluorescence intensity and lifetime of this compound-GFP patches over time.

-

dot

Caption: Workflow for live-cell imaging of this compound dynamics.

Conclusion

This compound is a cornerstone of actin cytoskeleton regulation in Saccharomyces cerevisiae. Its multifaceted nature, encompassing both Arp2/3-dependent and -independent mechanisms of actin polymerization, highlights its central role in cellular morphogenesis and trafficking. The intricate network of protein-protein interactions that modulate this compound activity underscores the precise spatial and temporal control required for dynamic cellular processes. The experimental approaches detailed in this guide provide a robust framework for further dissecting the molecular intricacies of this compound function. A deeper understanding of this compound and its regulatory network in yeast will not only advance our knowledge of fundamental cell biology but also offer valuable insights into the function of its homologs in human health and disease, potentially paving the way for novel therapeutic strategies.

References

- 1. Competitive binding of actin and SH3 domains at proline-rich regions of this compound/WASP regulates actin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating Key Motifs Required for Arp2/3-Dependent and Independent Actin Nucleation by this compound/WASP | PLOS One [journals.plos.org]

- 3. A Second this compound Monomeric Actin-Binding Motif Functions in Arp2/3-Dependent Actin Polymerization During Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Las17 in Orchestrating Yeast Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Las17, the yeast homolog of the Wiskott-Aldrich syndrome protein (WASP), stands as a pivotal regulator of actin dynamics during clathrin-mediated endocytosis (CME) in Saccharomyces cerevisiae. Its primary role is to act as a potent nucleation-promoting factor (NPF), stimulating the Arp2/3 complex to generate branched actin networks. This actin polymerization provides the essential force for the invagination of the plasma membrane and the subsequent formation of endocytic vesicles. This technical guide delves into the core functions of this compound, its intricate regulatory network, and the experimental methodologies used to elucidate its mechanism of action.

Core Function: A Master Activator of the Arp2/3 Complex

This compound is recognized as the most potent activator of the Arp2/3 complex among the five known NPFs in yeast, which also include Myo3, Myo5, Pan1, and Abp1.[1][2] Unlike some of its mammalian counterparts, purified this compound is not autoinhibited and can robustly stimulate Arp2/3-mediated actin polymerization in vitro.[1] This potent activity is crucial for the rapid burst of actin assembly required for vesicle internalization during the late stages of CME.[1][3]

The activation of the Arp2/3 complex by this compound is mediated through its C-terminal WCA (WH2, Central, Acidic) domain. The WH2 (WASP Homology 2) domain binds to globular actin (G-actin), while the Central and Acidic regions interact with the Arp2/3 complex. This tripartite interaction brings an actin monomer into close proximity with the Arp2/3 complex, initiating the formation of a new actin filament branch.

Spatiotemporal Regulation: A Tightly Controlled Process

A key regulatory feature of endocytosis is the precise timing of actin polymerization. Live-cell imaging has revealed that this compound arrives at endocytic sites approximately 20 seconds before the initiation of actin polymerization. This temporal delay is critical to ensure that the force-generating actin network is assembled only when the early stages of coat formation are complete. This regulation is achieved through a complex interplay of inhibitory and activating signals.

The SLAC Complex and Sla1-mediated Inhibition

This compound exists in a stable complex with the clathrin adaptor protein Sla1, termed the SLAC (Sla1-Las17-Actin-Clathrin) complex. Sla1 directly binds to a series of novel class I and class II polyproline motifs within the central region of this compound. This interaction serves to inhibit the NPF activity of this compound. The proposed mechanism for this inhibition is competition between Sla1 and G-actin for binding to this compound. This ensures that this compound remains in an inactive state upon its initial recruitment to the endocytic site.

Additional Negative Regulators: Lsb1 and Lsb2

Further layers of negative regulation are provided by the this compound-binding proteins Lsb1 and Lsb2. These homologous proteins, which contain SH3 domains, have been shown to inhibit this compound-mediated actin polymerization in vitro, with Lsb1 being the more potent inhibitor. Overexpression of Lsb1 has been demonstrated to block the internalization step of receptor-mediated endocytosis, highlighting its specific function in this process. Lsb1 and Lsb2 can form homo- and hetero-oligomeric complexes, suggesting a cooperative mechanism for this compound regulation.

Key Protein Interactions and Functional Domains

The multifaceted role of this compound is dictated by its modular domain structure, which facilitates a wide range of protein-protein interactions.

| Domain/Region | Interacting Partners | Function |

| N-terminal Region | Sla1, Ysc84 | Localization, Regulation |

| Polyproline Region (PRD) | Sla1 (SH3 domains), Ysc84, Lsb1 (SH3 domain), Lsb2 (SH3 domain), Actin | Serves as a scaffold for multiple SH3 domain-containing proteins; directly binds and nucleates actin filaments independently of the Arp2/3 complex. |

| WH2 (WASP Homology 2) Domain | G-actin | Binds monomeric actin. |

| Central (C) and Acidic (A) Regions | Arp2/3 complex | Binds and activates the Arp2/3 complex. |

| This compound G-actin-binding Motif (LGM) | G-actin | A second G-actin binding motif within the polyproline region that contributes to the high NPF activity of this compound. |

Quantitative Data Summary

| Parameter | Value | Experimental Context | Reference |

| Arrival of this compound at endocytic sites | ~20 seconds before actin polymerization | Live-cell imaging of fluorescently tagged proteins | |

| Median Abundance of Las17p | 2743 +/- 1007 molecules/cell | Proteomics analysis | |

| Half-life of Las17p | 6.6 hours | Protein stability measurements |

Experimental Protocols

Pyrene-Actin Polymerization Assay

This in vitro assay is fundamental for assessing the ability of this compound and its regulators to promote or inhibit Arp2/3-mediated actin polymerization.

Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin. This change in fluorescence is monitored over time to determine the rate of actin polymerization.

Methodology:

-

Protein Purification: Recombinant this compound, Arp2/3 complex, and regulatory proteins (e.g., Sla1, Lsb1) are purified, typically from E. coli or yeast.

-

Actin Preparation: Monomeric actin is purified from rabbit skeletal muscle and labeled with N-(1-pyrene)iodoacetamide.

-

Assay Setup: A reaction mixture is prepared containing G-actin (a fraction of which is pyrene-labeled), Arp2/3 complex, and the protein of interest (e.g., this compound) in a polymerization buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole, pH 7.0).

-

Initiation and Measurement: Polymerization is initiated by the addition of ATP. Fluorescence is measured over time using a fluorometer with excitation at ~365 nm and emission at ~407 nm.

-

Data Analysis: The initial rate of polymerization is calculated from the slope of the fluorescence curve. The effects of regulatory proteins are assessed by comparing the rates in their presence and absence.

Yeast Two-Hybrid (Y2H) Analysis

Y2H is a powerful genetic method to identify and confirm protein-protein interactions in vivo.

Principle: The transcription of a reporter gene is activated only when a DNA-binding domain (BD) and an activation domain (AD) of a transcription factor are brought into close proximity by the interaction of two proteins fused to them.

Methodology:

-

Plasmid Construction: The coding sequences for the "bait" protein (e.g., a fragment of this compound) and the "prey" protein (e.g., a potential interactor) are cloned into separate plasmids, fusing them to the GAL4-BD and GAL4-AD, respectively.

-

Yeast Transformation: A suitable yeast reporter strain (e.g., AH109) is co-transformed with the bait and prey plasmids.

-

Selection and Screening: Transformed cells are plated on selective media lacking specific nutrients (e.g., leucine and tryptophan) to select for the presence of both plasmids. Interaction is then assessed by plating on media lacking additional nutrients (e.g., histidine and adenine) and/or by assaying for the expression of a colorimetric reporter gene (e.g., lacZ).

-

Controls: Positive and negative controls are essential to validate the results.

GST Pulldown Assay

This in vitro biochemical technique is used to confirm direct protein-protein interactions.

Principle: A "bait" protein is expressed as a fusion with Glutathione S-transferase (GST) and immobilized on glutathione-conjugated beads. A "prey" protein is then incubated with these beads. If the prey interacts with the bait, it will be "pulled down" with the beads.

Methodology:

-

Protein Expression and Purification: The GST-tagged bait protein is expressed (e.g., in E. coli) and purified. The prey protein can be from a cell lysate or purified recombinant protein.

-

Binding: The purified GST-bait is incubated with glutathione-sepharose beads. The beads are then washed, and the prey protein is added and incubated to allow for binding.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted from the beads (e.g., by boiling in SDS-PAGE sample buffer). The presence of the prey protein is detected by Western blotting using a specific antibody.

Signaling Pathways and Experimental Workflows

Caption: Regulation of this compound activity at the endocytic site.

Caption: Workflow for a pyrene-actin polymerization assay.

Conclusion and Future Directions

This compound is an indispensable component of the yeast endocytic machinery, acting as a tightly regulated molecular switch that couples the endocytic coat to the actin cytoskeleton. While significant progress has been made in understanding its function and regulation, several key questions remain. Future research will likely focus on the precise mechanisms of this compound activation, the interplay between the different inhibitory pathways, and the role of post-translational modifications, such as phosphorylation, in fine-tuning its activity. A deeper understanding of the this compound-mediated actin polymerization at endocytic sites will not only illuminate fundamental cellular processes but may also provide insights for the development of novel therapeutic strategies targeting cellular trafficking pathways.

References

Unraveling the Crucial Interaction Between Las17 and the Arp2/3 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between the Wiskott-Aldrich syndrome protein (WASP) homolog, Las17, and the Arp2/3 complex is a cornerstone of actin cytoskeleton dynamics, particularly in the process of endocytosis. This technical guide provides an in-depth exploration of this interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved. Understanding the nuances of this molecular partnership is critical for developing novel therapeutic strategies targeting cellular processes reliant on actin-based motility.

Core Interaction: Mechanism and Significance

In the budding yeast Saccharomyces cerevisiae, this compound is a primary nucleation-promoting factor (NPF) that activates the Arp2/3 complex to initiate the formation of branched actin networks. This process is essential for generating the protrusive forces required for membrane invagination during endocytosis.[1][2][3] The interaction is primarily mediated by the C-terminal VCA (Verprolin homology, Central, Acidic) domain of this compound, which engages with two distinct sites on the Arp2/3 complex: one on the Arp3 subunit and another spanning the Arp2 and ARPC1 subunits.[1][3] Maximal activation of the Arp2/3 complex in vitro necessitates the engagement of both of these binding sites.

Interestingly, this compound possesses a second G-actin-binding motif (LGM) within its polyproline region, which contributes to its high potency as an NPF. This motif is crucial for the normal dynamics of actin polymerization during clathrin-mediated endocytosis (CME). Furthermore, the polyproline-rich region of this compound can independently nucleate actin filaments, suggesting a role in generating "mother" filaments that can then be used by the Arp2/3 complex to create a branched network.

Dimerization of this compound has been shown to significantly enhance its ability to activate the Arp2/3 complex, and this can partially compensate for mutations in either of the two CA-binding sites on the complex. This suggests that the oligomeric state of this compound is a key regulatory factor in its function.

A proposed negative feedback model suggests that the assembly of a functional endocytic actin network, activated by NPFs like this compound, leads to the removal of these NPFs from the membrane, thereby regulating the burst of actin polymerization.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the this compound-Arp2/3 interaction and related binding events.

| Interacting Molecules | Binding Affinity (Kd) | Experimental Method | Reference |

| Dimerized this compound (LZ-Las17281–633) and WT Arp2/3 complex | 0.16 µM | Supernatant depletion binding assay | |

| Dimerized Myo5 CA segment and Arp2/3 complex | 0.13 ± 0.04 µM | Not specified in abstract | |

| This compound G-actin-binding motif (LGM) and G-actin | 0.30 ± 0.03 µM | Fluorescence polarization | |

| Wild-type this compound fragment (300-422) and G-actin | Not specified in abstract | Microscale thermophoresis |

| Experimental Condition | Effect on Actin Polymerization | Reference |

| Mutation in this compound LGM | 62% decrease in this compound NPF activity | |

| Mutation in this compound WH2 motif | 69% decrease in this compound NPF activity | |

| Simultaneous mutation of LGM and WH2 | Reduction to background levels |

Experimental Protocols

A variety of biochemical, biophysical, and genetic methods have been employed to elucidate the interaction between this compound and the Arp2/3 complex. Below are detailed methodologies for key experiments cited in the literature.

Supernatant Depletion Binding Assay

This method is used to measure the binding affinity between this compound and the Arp2/3 complex.

-

Protein Preparation: Biotinylated this compound constructs (e.g., Las17281–633) are expressed and purified. Wild-type and mutant Arp2/3 complexes are also purified.

-

Binding Reaction: A fixed concentration of biotinylated this compound is immobilized on streptavidin-coated beads. The beads are then incubated with varying concentrations of the Arp2/3 complex in a buffer mimicking physiological conditions.

-

Separation: The beads are pelleted by centrifugation, separating the bound Arp2/3 complex from the unbound fraction in the supernatant.

-

Quantification: The concentration of Arp2/3 complex remaining in the supernatant is measured, typically by SDS-PAGE and densitometry or by Western blotting.

-

Data Analysis: The fraction of bound Arp2/3 complex is plotted against the total Arp2/3 complex concentration, and the data is fitted to a binding isotherm to determine the dissociation constant (Kd).

Pyrene-Actin Polymerization Assay

This assay is used to measure the ability of this compound to activate the Arp2/3 complex-mediated actin polymerization.

-

Reagent Preparation: Monomeric actin is purified and labeled with pyrene. Recombinant full-length this compound (wild-type and mutants) and Arp2/3 complex are purified.

-

Reaction Mixture: A reaction mixture is prepared containing pyrene-labeled G-actin, Arp2/3 complex, and the this compound protein to be tested in a polymerization buffer (e.g., 50 mM KCl, 2 mM MgCl2, 1 mM ATP).

-

Initiation and Measurement: Polymerization is initiated by adding the polymerization buffer. The increase in fluorescence of pyrene-labeled actin as it incorporates into filaments is monitored over time using a fluorometer.

-

Data Analysis: The rate of actin polymerization is calculated from the slope of the linear portion of the polymerization curve. This allows for the comparison of the NPF activity of different this compound constructs.

Fluorescence Polarization Assay

This technique is employed to quantitatively measure the binding affinity between a small fluorescently labeled molecule (e.g., G-actin) and a larger protein (e.g., a this compound fragment).

-

Fluorophore Labeling: G-actin is labeled with a fluorescent dye (e.g., rhodamine).

-

Binding Reaction: A constant, low concentration of the fluorescently labeled G-actin is incubated with increasing concentrations of the unlabeled this compound fragment (e.g., the P8–12 fragment containing the LGM).

-

Measurement: The fluorescence polarization of the sample is measured. When the larger protein binds to the fluorescently labeled G-actin, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization.

-

Data Analysis: The change in fluorescence polarization is plotted against the concentration of the titrant (this compound fragment). The resulting binding curve is then fitted to a suitable binding model to determine the dissociation constant (Kd).

Yeast Two-Hybrid (Y2H) System

The Y2H system is a genetic method used to detect protein-protein interactions in vivo.

-

Construct Generation: The coding sequences for the two proteins of interest (e.g., this compound and a potential interacting partner) are cloned into two separate vectors. One vector expresses a fusion protein with the DNA-binding domain (BD) of a transcription factor (e.g., Gal4), and the other expresses a fusion with the activation domain (AD) of the same transcription factor.

-

Yeast Transformation: Both vectors are co-transformed into a suitable yeast reporter strain. This strain typically has reporter genes (e.g., HIS3, lacZ) under the control of a promoter that is recognized by the transcription factor.

-

Interaction Detection: If the two proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This leads to the activation of the reporter genes.

-

Phenotypic Selection: The interaction is detected by the growth of the yeast on a selective medium (lacking histidine) or by a colorimetric assay for β-galactosidase activity.

GST Pull-Down Assay

This is a common in vitro method to confirm a direct protein-protein interaction.

-

Protein Expression: One protein (the "bait") is expressed as a fusion protein with Glutathione-S-Transferase (GST). The other protein (the "prey") can be expressed with a different tag or be untagged.

-

Immobilization: The GST-fusion protein is incubated with glutathione-agarose beads, allowing the GST tag to bind to the beads.

-

Binding: The immobilized GST-bait protein is then incubated with a solution containing the prey protein.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer. The presence of the prey protein in the eluate is then detected by SDS-PAGE and Coomassie staining or by Western blotting using an antibody against the prey protein or its tag.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize the key pathways and experimental workflows related to the this compound-Arp2/3 interaction.

References

- 1. Both this compound-binding sites on Arp2/3 complex are important for branching nucleation and assembly of functional endocytic actin networks in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Second this compound Monomeric Actin-Binding Motif Functions in Arp2/3-Dependent Actin Polymerization During Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Both this compound-binding sites on Arp2/3 complex are important for branching nucleation and assembly of functional endocytic actin networks in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Las17-Mediated Activation of Actin Polymerization: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed examination of the molecular mechanisms governing the activation of actin polymerization by the yeast Wiskott-Aldrich syndrome protein (WASP) homolog, Las17. It covers the protein's domain architecture, its role as a primary Nucleation-Promoting Factor (NPF) for the Arp2/3 complex, and the intricate regulatory networks that control its activity during cellular processes like clathrin-mediated endocytosis (CME).

Introduction to this compound and its Role in Actin Dynamics

The dynamic assembly and disassembly of the actin cytoskeleton are fundamental to numerous cellular functions, including membrane trafficking, cell motility, and morphogenesis.[1] A critical rate-limiting step in this process is the nucleation of new actin filaments.[2] In Saccharomyces cerevisiae, this compound, the homolog of the mammalian WASP, is a primary activator of the Arp2/3 complex, which nucleates branched actin filaments essential for generating protrusive forces.[3][4] this compound is the most potent of the five yeast NPFs and is indispensable for the actin polymerization required to drive membrane invagination during endocytosis.[3]

This compound's function is mediated through a multi-domain structure that integrates upstream signals and directly engages the actin polymerization machinery. Its activity is not constitutive; it is tightly regulated by a host of interacting proteins that ensure actin assembly occurs with precise spatial and temporal control. Understanding this mechanism is crucial for dissecting the complexities of cytoskeletal regulation and identifying potential targets for therapeutic intervention in diseases where these processes are dysregulated.

The Core Activation Mechanism: this compound and the Arp2/3 Complex

The canonical function of this compound is to act as an NPF, converting the latent Arp2/3 complex into an active actin nucleator. This process involves a series of coordinated molecular interactions orchestrated by the distinct domains of this compound.

Domain Architecture of this compound

This compound possesses a modular structure similar to other WASP family proteins:

-

N-Terminal WH1 Domain: A WASP Homology 1 domain that mediates interactions with other proteins, such as Vrp1 (WIP in mammals).

-

Central Proline-Rich Region (PRR): This extensive region serves as a scaffold, binding numerous proteins containing SH3 domains, including the key inhibitor Sla1. It also contains newly identified G-actin binding sites.

-

C-Terminal VCA Domain: This is the primary effector region, comprising a Verprolin homology (V) or WH2 domain, a Central (C) region, and an Acidic (A) region.

-

The WH2 (V) domain binds to globular actin (G-actin) monomers.

-

The Central and Acidic (C and A) domains bind directly to the Arp2/3 complex.

-

The Arp2/3 Activation Pathway

Activation of the Arp2/3 complex by this compound is a multi-step process that culminates in the formation of a new "daughter" actin filament branching off an existing "mother" filament.

-

Recruitment and Initial Binding: this compound is recruited to sites of endocytosis. Its VCA domain is the minimal region required for Arp2/3 activation.

-

Conformational Change: The binding of the VCA domain to the Arp2/3 complex induces a significant conformational change, shifting the complex from an open, inactive state to a closed, active state. This rearrangement brings the Arp2 and Arp3 subunits into a "short-pitch" conformation that mimics an actin dimer, forming the base for the new filament.

-

G-Actin Delivery: The WH2 domain of this compound recruits a G-actin monomer and presents it to the activated Arp2/3 complex.

-

Nucleation and Branching: The activated Arp2/3 complex, now bound to the side of a mother filament, incorporates the delivered G-actin monomer to begin the elongation of a new daughter filament at a characteristic 70-degree angle.

Regulation of this compound Activity

This compound is recruited to endocytic sites approximately 20 seconds before actin polymerization begins, indicating that its potent NPF activity is initially inhibited. This regulation is complex, involving competitive binding, post-translational modifications, and interactions with a suite of regulatory proteins.

The Role of Multiple G-Actin Binding Sites

While the C-terminal WH2 domain was long considered the sole G-actin binding site, recent evidence has established the existence of additional sites within the Proline-Rich Region (PRR) that are critical for this compound's high potency.

-

This compound G-actin-binding Motif (LGM): A second G-actin binding site has been identified within the P8-P12 polyproline motifs of the PRR. This site is dependent on conserved arginine residues. Mutation of the LGM results in an increased lag phase and a reduced rate of actin assembly in vitro, and delays actin polymerization in vivo.

-

Arp2/3-Independent Nucleation: The PRR of this compound (specifically amino acids 254–536) can nucleate actin filaments independently of the Arp2/3 complex. This suggests a dual function for this compound: generating "mother" filaments de novo, which then serve as a platform for Arp2/3-mediated branched nucleation.

Regulation by Inhibitory Proteins

Several proteins that bind to the PRR of this compound act as negative regulators, preventing premature actin polymerization.

-

Sla1: This adaptor protein binds to the P8-P12 region of the this compound PRR via its three SH3 domains. This binding region overlaps with the LGM G-actin binding site. Sla1 binding directly competes with G-actin for this site, providing a direct mechanism for inhibiting this compound's NPF activity. The affinity of tandem Sla1 SH3 domains for the this compound PRR is significantly higher than that of a single domain, suggesting that multivalent interactions are key to stable inhibition.

-

Lsb1 and Lsb2: These two homologous proteins, which contain SH3 domains, have been identified as this compound-binding partners that negatively regulate its activity. Both Lsb1 and Lsb2 inhibit this compound-mediated actin polymerization in vitro, with Lsb1 being the more potent inhibitor.

-

Ysc84: Full-length Ysc84 does not bind actin on its own. However, a specific motif within the this compound PRR can bind and activate Ysc84, enabling it to bind and bundle actin filaments. This reveals an additional, Arp2/3-independent pathway through which this compound can organize actin.

Regulation by Post-Translational Modifications (PTMs)

PTMs like phosphorylation and ubiquitination are known to regulate WASP family proteins and their interaction partners, adding another layer of control.

-

Phosphorylation: Phosphorylation of Serine 554 within the WH2 domain of this compound has been shown to reduce its binding affinity for G-actin monomers. This suggests a dynamic switch: dephosphorylation could enhance actin binding to initiate polymerization, while subsequent phosphorylation could weaken the interaction to facilitate protein turnover at the endocytic site.

-

Ubiquitination: While direct ubiquitination of this compound is less characterized, the E3 ubiquitin ligase Rsp5 ubiquitinates the regulatory proteins Lsb1 and Lsb2. Ubiquitination is a key regulatory mechanism in signaling pathways and can alter protein activity, localization, or target it for degradation, representing a likely mechanism for controlling the levels or function of this compound inhibitors.

Quantitative Analysis of this compound Function

Biochemical and in vivo imaging assays have provided quantitative data on the effects of this compound and its mutants on actin dynamics.

Table 1: In Vitro Actin Polymerization Kinetics

| This compound Construct | Condition | Observation | Reference |

|---|---|---|---|

| Full-length (Wt) vs. VCA alone | + Arp2/3 | Full-length this compound is a dramatically stronger NPF than the VCA domain alone. | |

| This compound-LGM mutant (this compound-RR) | + Arp2/3 | Increased lag phase and reduced rate of actin assembly compared to Wt. | |

| This compound-WH2 mutant | + Arp2/3 | Reduced NPF activity compared to Wt. | |

| This compound-RR-WH2 double mutant | + Arp2/3 | Additive defect; more pronounced reduction in NPF activity than single mutants. | |

| This compound PRR fragment (300-422) | - Arp2/3 | Inhibits actin polymerization kinetics. | |

| This compound PRR + Ysc84 | - Arp2/3 | Promotes actin polymerization. | |

| This compound + Sla1 SH3 domains | + Arp2/3 | Inhibition of actin polymerization activity by ~80-85%. |

| this compound + Lsb1 / Lsb2 | + Arp2/3 | Inhibition of this compound-mediated polymerization. Lsb1 is a more potent inhibitor. | |

Table 2: In Vivo Endocytic Patch Dynamics in this compound Mutants

| Protein Marker | This compound Mutant Background | Lifetime (seconds, mean ± SEM) | Δtime (this compound arrival to Abp1 arrival, sec) | Reference |

|---|---|---|---|---|

| Abp1-RFP | This compound-Wt | - | - | |

| Abp1-RFP | This compound-LGM (RR) | - | Increased Δtime vs. Wt | |

| Abp1-RFP | This compound-WH2 | - | Increased Δtime vs. Wt | |

| Abp1-RFP | This compound-RR-WH2 | 24 ± 1.0 | 25 ± 1.6 (additive effect) | |

| Syp1-GFP | This compound-Wt | ~40 | N/A |

| Syp1-GFP | this compound-LGM (RR) | ~60 (increased lifetime) | N/A | |

Table 3: Binding Affinities (Kd)

| Binding Partners | Method | Observation | Reference |

|---|---|---|---|

| This compound PRR (300-422) + G-Actin | MST | - | |

| This compound PRR + G-Actin + Sla1 SH3s | MST | ~40-fold reduction in apparent binding affinity of actin for this compound. | |

| Sla1 single SH3 vs. tandem SH3s + this compound PRR | Not specified | Tandem domains have >100-fold greater binding affinity for this compound PRR. | |

| This compound WH2 (Wt) + G-Actin | Not specified | - | |

| This compound WH2 (S554A - non-phos.) + G-Actin | Not specified | Increased actin binding affinity. |

| this compound WH2 (S554D - phospho-mimetic) + G-Actin | Not specified | Reduced actin binding affinity. | |

Key Experimental Protocols

Reproducing and building upon the findings related to this compound function requires robust experimental procedures. Below are detailed protocols for key assays.

Pyrene-Actin Polymerization Assay

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into the hydrophobic environment of F-actin filaments.

Objective: To quantify the NPF activity of this compound and its variants in the presence or absence of the Arp2/3 complex.

Materials & Reagents:

-

Actin (rabbit skeletal muscle), with 10% pyrene-labeled actin

-

Recombinant proteins: Full-length this compound (Wt and mutants), Arp2/3 complex

-

G-buffer: 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 1 mM DTT

-

10x Polymerization Buffer (KMEI): 500 mM KCl, 20 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0

-

ATP (10 mM stock)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 365 nm, Emission: 407 nm)

Procedure:

-

Prepare Monomeric Actin: Depolymerize lyophilized pyrene-actin in G-buffer on ice for 1 hour. Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any aggregates. Use the supernatant for the assay.

-

Prepare Reaction Mix: In a microfuge tube on ice, combine the proteins to be tested. For a typical 100 µL reaction, this might include:

-

2-4 µM G-actin (final concentration)

-

20-75 nM Arp2/3 complex (final concentration, if testing Arp2/3-dependent activity)

-

Variable concentrations of this compound or its fragments (e.g., 10-200 nM)

-

G-buffer to bring the volume to 90 µL.

-

-

Establish Baseline: Transfer the 90 µL reaction mix to a well in the 96-well plate. Read the fluorescence for 60-120 seconds to establish a stable baseline.

-

Initiate Polymerization: Add 10 µL of 10x Polymerization Buffer to the well to initiate polymerization. Mix quickly but gently.

-

Measure Fluorescence: Immediately begin recording fluorescence intensity every 10-30 seconds for 20-60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. The maximum slope of the linear portion of the curve represents the maximum polymerization rate. The intercept of this slope with the baseline indicates the lag time.

Actin Co-pelleting Assay

This assay determines if a protein of interest binds to filamentous actin (F-actin).

Objective: To test for direct interaction between this compound fragments (e.g., the PRR) and F-actin.

Materials & Reagents:

-

Actin

-

Protein of interest (e.g., this compound P8-12 fragment)

-

G-buffer (as above)

-

10x Polymerization Buffer (as above)

-

Ultracentrifuge with a suitable rotor (e.g., TLA100)

-

SDS-PAGE equipment

Procedure:

-

Polymerize Actin: Incubate G-actin (e.g., 2-5 µM) with 1x Polymerization Buffer at room temperature for 1 hour to form F-actin.

-

Incubate with Test Protein: Add the protein of interest (e.g., 2.5 µM this compound fragment) to the F-actin solution and incubate for another 30 minutes at room temperature.

-

Control Samples: Prepare controls including:

-

Actin alone (to ensure it pellets).

-

Test protein alone (to ensure it does not pellet on its own).

-

-

Ultracentrifugation: Centrifuge the samples at >150,000 x g for 30 minutes at room temperature to pellet the F-actin and any bound proteins.

-

Analyze Supernatant and Pellet: Carefully separate the supernatant from the pellet. Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

-

SDS-PAGE: Run equal volumes of the supernatant (S) and pellet (P) fractions on an SDS-PAGE gel. Stain with Coomassie Blue or perform a Western blot. A protein that binds F-actin will be enriched in the pellet fraction along with actin.

Conclusion and Future Directions

The activation of actin polymerization by this compound is a highly regulated, multi-faceted process. It is now clear that this compound is more than a simple scaffold for delivering G-actin to the Arp2/3 complex. Its proline-rich region is a critical regulatory hub that contains additional G-actin binding sites, mediates Arp2/3-independent nucleation, and serves as the binding platform for a cohort of inhibitory proteins like Sla1 and Lsb1. The competitive binding between G-actin and these inhibitors for overlapping sites on this compound provides an elegant and direct mechanism for spatiotemporal control.

Future research should focus on:

-

Structural Biology: High-resolution structures of full-length this compound in complex with its regulators (like Sla1) and the Arp2/3 complex are needed to fully understand the allosteric mechanisms at play.

-

Post-Translational Modifications: A systematic investigation into the roles of phosphorylation, ubiquitination, and other PTMs in modulating the activity of this compound and its binding partners will be crucial.

-

Integrative Modeling: Combining quantitative biochemical and cell biology data into computational models will help to understand the systems-level properties of the endocytic actin network and how robust outcomes emerge from these complex molecular interactions.

For drug development professionals, the intricate regulatory interfaces of the this compound PRR represent potential targets for small molecules or biologics designed to modulate actin dynamics in diseases characterized by aberrant cell motility or trafficking.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Elucidating Key Motifs Required for Arp2/3-Dependent and Independent Actin Nucleation by this compound/WASP | PLOS One [journals.plos.org]

- 3. A Second this compound Monomeric Actin-Binding Motif Functions in Arp2/3-Dependent Actin Polymerization During Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Molecular Architecture of Las17: A Technical Guide to Domain Functions and Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Las17, the yeast homolog of the Wiskott-Aldrich Syndrome protein (WASP), is a critical orchestrator of actin dynamics, particularly during endocytosis. Its modular domain structure allows for a multitude of interactions and regulatory inputs that converge to control the precise spatiotemporal formation of actin filaments. This technical guide provides an in-depth exploration of the distinct domains of this compound, their specific functions, and the quantitative biophysical parameters that govern their interactions. Detailed methodologies for key experimental procedures used to elucidate this compound function are also presented, along with graphical representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the molecular mechanisms of actin cytoskeleton regulation and for professionals in drug development targeting pathways involving cellular morphogenesis and trafficking.

Introduction to this compound

In the budding yeast Saccharomyces cerevisiae, this compound is a key nucleation-promoting factor (NPF) that activates the Arp2/3 complex, leading to the formation of branched actin networks. This process is fundamental for the generation of force required for the invagination of the plasma membrane during clathrin-mediated endocytosis. Beyond its role as an Arp2/3 activator, this compound also exhibits Arp2/3-independent actin nucleation capabilities, highlighting its multifaceted role in actin organization. The function of this compound is intricately regulated through the concerted actions of its distinct protein domains, which mediate interactions with a variety of binding partners.

The Domain Architecture of this compound

This compound is a multidomain protein comprising an N-terminal WASP Homology 1 (WH1) domain, a central Proline-Rich Region (PRR), and a C-terminal region containing a WASP Homology 2 (WH2) domain, a Central (C) or connector region, and an Acidic (A) domain, collectively known as the WCA domain.

Functional Roles and Biophysical Properties of this compound Domains

WASP Homology 1 (WH1) Domain

The N-terminal WH1 domain is primarily responsible for the interaction with verprolin (Vrp1p), the yeast homolog of WASP-interacting protein (WIP). This interaction is crucial for the proper localization and polarization of the actin cytoskeleton and is essential for endocytosis. While the interaction between Las17p and Vrp1p is known to be more critical for polarized actin assembly and endocytosis in yeast than the Las17p-Arp2/3 interaction, specific biophysical parameters for this interaction are not extensively documented in the literature.[1]

Proline-Rich Region (PRR)

The central proline-rich region of this compound is a hub for protein-protein interactions, primarily mediating binding to proteins containing Src homology 3 (SH3) domains. This region is also directly involved in binding to monomeric actin (G-actin) and contributes to both Arp2/3-dependent and -independent actin nucleation.

Interaction with SH3 Domain-Containing Proteins: The PRR of this compound interacts with the SH3 domains of several proteins, including Sla1, Ysc84, and Lsb1/2, which act as both positive and negative regulators of this compound function. The interaction with the endocytic adaptor protein Sla1 is particularly well-characterized and serves to inhibit this compound's nucleation-promoting activity. This inhibition is thought to be relieved at the appropriate time during endocytosis to allow for a burst of actin polymerization. The binding of tandem SH3 domains of Sla1 to the this compound PRR is significantly stronger than that of individual SH3 domains, demonstrating an avidity effect.[2][3]

Direct Interaction with G-Actin: The PRR contains a second G-actin-binding motif (LGM), distinct from the C-terminal WH2 domain.[4] This motif is important for the high nucleation-promoting factor (NPF) activity of this compound.[4] The interaction between a fragment of the PRR (amino acids 300-422) and G-actin has been quantified, revealing a direct binding affinity.

Quantitative Data for PRR Interactions:

| Interacting Molecules | This compound Domain/Fragment | Method | Dissociation Constant (Kd) | Reference |

| G-Actin | P8-12 fragment (in PRR) | Fluorescence Polarization | 0.30 ± 0.03 µM | |

| G-Actin | This compound (300-422) | Microscale Thermophoresis | 24 nM | |

| G-Actin | This compound (342-392) | Microscale Thermophoresis | 780 ± 170 nM | |

| Sla1 SH3#1 | This compound (300-422) | Biolayer Interferometry | 7.5 µM | |

| Sla1 SH3#1-2 | This compound (300-422) | Biolayer Interferometry | 87 nM | |

| Lsb1 | This compound | Surface Plasmon Resonance | 30 nM | |

| Lsb2 | This compound | Surface Plasmon Resonance | 79 nM | |

| Lsb1 SH3 | This compound | Surface Plasmon Resonance | 792 nM | |

| Lsb2 SH3 | This compound | Surface Plasmon Resonance | 730 nM |

WCA Domain

The C-terminal WCA domain is the primary module for Arp2/3-dependent actin nucleation.

WASP Homology 2 (WH2) Domain: The WH2 domain is a conserved actin-binding motif that binds to G-actin. The affinity of the this compound WH2 domain for G-actin has been determined to be in the sub-micromolar range.

Central (C) and Acidic (A) Regions: The central and acidic regions are responsible for binding to the Arp2/3 complex. This interaction, in conjunction with the presentation of a G-actin monomer by the WH2 domain, leads to the activation of the Arp2/3 complex's actin nucleation activity. The full NPF activity of this compound is significantly more potent than that of the WCA domain alone, indicating that the N-terminal domains, particularly the PRR, contribute to the overall efficiency of Arp2/3 activation.

Quantitative Data for WH2 Domain Interaction:

| Interacting Molecule | This compound Domain | Method | Dissociation Constant (Kd) | Reference |

| G-Actin | WH2 domain | Fluorescence Polarization | 0.14 ± 0.01 µM |

Signaling and Functional Pathways

This compound function is tightly regulated through a network of protein interactions that control its activity during endocytosis. The initial recruitment of this compound to the endocytic site is followed by a period of inhibition, primarily mediated by Sla1. The subsequent activation of this compound leads to a burst of actin polymerization, driving membrane invagination.

Detailed Experimental Methodologies

Pyrene-Actin Polymerization Assay

This assay is used to monitor the kinetics of actin polymerization in vitro. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin filaments.

Protocol:

-

Preparation of Monomeric Actin: Purified rabbit skeletal muscle actin is resuspended in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT). To ensure a monomeric state, the actin is gel-filtered using a Sephacryl S-300 column equilibrated with G-buffer. The concentration of actin is determined spectrophotometrically (A290, extinction coefficient = 0.63 mg/ml-1 cm-1). Pyrene-labeled actin is mixed with unlabeled actin to a final concentration of 5-10% pyrene-actin.

-

Reaction Mixture: In a 96-well black plate, prepare the reaction mixture containing G-buffer, the protein of interest (e.g., purified full-length this compound or its domains), and any interacting partners (e.g., Arp2/3 complex, Sla1). The final volume is typically 100-200 µL.

-

Initiation of Polymerization: Polymerization is initiated by adding 10x polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP) to the reaction mixture.

-

Fluorescence Measurement: The fluorescence is monitored immediately in a fluorescence plate reader with excitation at 365 nm and emission at 407 nm. Readings are taken at regular intervals (e.g., every 10-30 seconds) for a duration sufficient to observe the full polymerization curve (lag phase, elongation phase, and steady-state).

-

Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the polymerization curve. The lag time is determined by extrapolating the linear portion of the curve to the x-axis.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo.

Protocol:

-

Vector Construction: The coding sequence for the "bait" protein (e.g., a domain of this compound) is cloned into a vector containing a DNA-binding domain (BD), such as the Gal4-BD. The coding sequence for the "prey" protein (e.g., a potential interacting partner) is cloned into a vector containing a transcriptional activation domain (AD), such as the Gal4-AD.

-

Yeast Transformation: A suitable yeast reporter strain (e.g., AH109 or Y2HGold) is co-transformed with the bait and prey plasmids.

-

Selection: Transformed yeast are plated on selective medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells that have taken up both plasmids.

-

Interaction Assay: To test for an interaction, the co-transformed yeast are plated on a more stringent selective medium that also lacks histidine and adenine, and may contain inhibitors of leaky reporter gene expression (e.g., 3-amino-1,2,4-triazole, 3-AT). The activation of reporter genes (e.g., HIS3, ADE2, lacZ) indicates a physical interaction between the bait and prey proteins.

-

Controls: Appropriate positive and negative controls are run in parallel to validate the results.

GST-Pulldown Assay

This in vitro technique is used to confirm direct protein-protein interactions.

Protocol:

-

Expression and Purification of GST-tagged Protein: The "bait" protein (e.g., a this compound domain) is expressed as a fusion protein with Glutathione S-transferase (GST) in E. coli. The bacterial cells are lysed, and the GST-fusion protein is purified from the lysate using glutathione-sepharose beads.

-

Preparation of Prey Protein: The "prey" protein can be obtained from a cell lysate (e.g., yeast lysate) or produced by in vitro transcription/translation.

-

Binding Reaction: The immobilized GST-bait protein on the glutathione-sepharose beads is incubated with the prey protein in a suitable binding buffer.

-

Washing: The beads are washed several times with wash buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads using a high concentration of reduced glutathione or by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are resolved by SDS-PAGE and the presence of the prey protein is detected by Western blotting using a specific antibody.

Conclusion

The modular domain architecture of this compound provides a versatile platform for the integration of multiple signals that regulate actin polymerization during endocytosis. The quantitative biophysical data and detailed experimental protocols presented in this guide offer a comprehensive resource for the continued investigation of this essential cellular process. A deeper understanding of the molecular interactions governing this compound function will be instrumental in elucidating the intricate mechanisms of cellular morphogenesis and may provide novel avenues for therapeutic intervention in diseases where these processes are dysregulated.

References

- 1. Las17p-Vrp1p but not Las17p-Arp2/3 interaction is important for actin patch polarization in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Competitive binding of actin and SH3 domains at proline-rich regions of this compound/WASP regulates actin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Second this compound Monomeric Actin-Binding Motif Functions in Arp2/3-Dependent Actin Polymerization During Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Interactions of LAS17 in Yeast: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic and physical interactions of the Saccharomyces cerevisiae protein Las17, the yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP). This compound is a key regulator of actin dynamics, playing a crucial role in processes such as endocytosis and actin patch assembly. Understanding its interaction network is vital for elucidating the molecular mechanisms of cytoskeletal regulation and for identifying potential targets for therapeutic intervention.

Introduction to this compound

Las17p is a multidomain protein that acts as a nucleation-promoting factor (NPF), stimulating the actin-nucleating activity of the Arp2/3 complex.[1][2] It is essential for the formation of branched actin networks that provide the force for membrane invagination during clathrin-mediated endocytosis.[3][4][5] The protein consists of an N-terminal WASp Homology 1 (WH1) domain, a central proline-rich region (PRR), and a C-terminal VCA (Verprolin homology, Central, and Acidic) domain. The VCA domain is responsible for binding to G-actin and the Arp2/3 complex, thereby promoting actin polymerization. The proline-rich region mediates interactions with various SH3 domain-containing proteins, which regulate Las17p's activity and localization.

Genetic and Physical Interactions of this compound

The functional network of this compound has been extensively studied through various genetic and proteomic approaches. The following tables summarize the key genetic and physical interactors of this compound, providing quantitative data where available.

Genetic Interactions

Genetic interaction studies, particularly Synthetic Genetic Array (SGA) analysis, have revealed a multitude of genes that show synthetic lethality, synthetic growth defects, or suppression when mutated in combination with a this compound mutation. These interactions often highlight functional relationships between genes acting in parallel or redundant pathways.

| Interacting Gene | Gene Product/Function | Interaction Type | Quantitative Score (SGA) | Reference |

| ARP2 | Subunit of the Arp2/3 complex | Synthetic Lethality | - | |

| ARP3 | Subunit of the Arp2/3 complex | Synthetic Lethality | - | |

| VRP1 | Verprolin, actin-binding protein | Synthetic Lethality | - | - |

| SLA1 | Cytoskeletal protein involved in endocytosis | Negative Genetic | - | |

| SAL1 | Mitochondrial ATP/ADP antiporter | Negative Genetic | -0.1762 | |

| LSB6 | This compound-binding protein | Phenotypic Suppression | - |

Note: A negative SGA score indicates a negative genetic interaction (e.g., synthetic sickness or lethality), while a positive score indicates a positive genetic interaction (e.g., suppression).

Physical Interactions

Physical interaction data, derived from methods such as yeast two-hybrid (Y2H), co-immunoprecipitation (Co-IP), and affinity capture-mass spectrometry, identify proteins that directly or indirectly associate with Las17p to form functional complexes.

| Interacting Protein | Gene | Function | Experimental Evidence |

| Arp2p | ARP2 | Arp2/3 complex subunit | Co-immunoprecipitation, Two-Hybrid |

| Arp3p | ARP3 | Arp2/3 complex subunit | Co-immunoprecipitation, Two-Hybrid |

| Vrp1p | VRP1 | Actin-binding protein, endocytosis | Two-Hybrid, Affinity Capture-MS |

| Sla1p | SLA1 | Endocytic protein, actin regulation | Two-Hybrid, Affinity Capture-MS, Co-fractionation |

| Ysc84p | YSC84 | SH3 domain-containing protein, endocytosis | Two-Hybrid, Affinity Capture-MS |

| Myo3p | MYO3 | Type I myosin, endocytosis | Two-Hybrid |

| Myo5p | MYO5 | Type I myosin, endocytosis | Two-Hybrid |

| Bbc1p | BBC1 | Actin-binding protein, endocytosis | Two-Hybrid |

| Lsb1p | LSB1 | This compound-binding protein, negative regulator | Two-Hybrid |

| Lsb2p | LSB2 | This compound-binding protein | Two-Hybrid |

| Actin | ACT1 | Cytoskeletal protein | Two-Hybrid, Biochemical Assays |

Signaling Pathways and Regulatory Networks

Las17p is a central hub in the regulation of actin dynamics at the site of endocytosis. Its activity is tightly controlled by a network of interacting proteins.

This compound Activation at the Endocytic Site

The following diagram illustrates the key steps in the recruitment and activation of Las17p during clathrin-mediated endocytosis.

Caption: Recruitment and activation of this compound at the endocytic site.

During the early stages of endocytosis, clathrin and various adaptor proteins are recruited to the plasma membrane. Sla1p is then recruited, which in turn recruits Las17p but keeps it in an inactive state. Upon a yet-to-be-fully-elucidated signal, the inhibition is relieved, allowing Las17p to bind to and activate the Arp2/3 complex. This leads to a burst of actin polymerization, generating the force required for membrane invagination and vesicle formation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic and physical interactions of this compound.

Synthetic Genetic Array (SGA) Analysis

SGA analysis is a high-throughput method for systematically constructing double mutants in yeast to identify genetic interactions.

Protocol:

-

Query Strain Construction: A query strain containing a mutation in the gene of interest (e.g., this compoundΔ) linked to a selectable marker (e.g., natMX) and a reporter for mating type selection (e.g., MFA1pr-HIS3) is constructed.

-

Mating: The query strain is mated with an ordered array of viable yeast deletion mutants, each containing a different selectable marker (e.g., kanMX). This is typically performed on a high-density format (e.g., 1536-well plates) using a robotic platform.

-

Diploid Selection: Diploid cells are selected on a medium that selects for both markers from the parent strains (e.g., YPD + G418 + ClonNAT).

-

Sporulation: The diploid cells are transferred to a sporulation medium to induce meiosis.

-

Haploid Selection: Haploid progeny are selected on a medium that selects for the desired mating type (e.g., SD/-His) and the markers present in the single and double mutants.

-

Double Mutant Selection: Haploid double mutants are selected on a medium containing both antibiotics (e.g., SD/-His + G418 + ClonNAT).

-

Phenotypic Analysis: The growth of the double mutant colonies is quantitatively assessed by measuring colony size from digital images. A genetic interaction score (ε) is calculated by comparing the observed fitness of the double mutant to the expected fitness based on the fitness of the single mutants.

Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is a powerful technique for identifying binary protein-protein interactions in vivo.

Protocol:

-

Plasmid Construction: The coding sequence of the "bait" protein (e.g., this compound) is cloned into a vector that fuses it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4-DBD). The coding sequence of the "prey" protein (potential interactor) is cloned into a separate vector that fuses it to an activation domain (AD) of the transcription factor (e.g., GAL4-AD).

-

Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast reporter strain. This strain typically has reporter genes (e.g., HIS3, ADE2, lacZ) under the control of promoters that are recognized by the DBD.

-

Selection and Screening:

-

Transformed yeast cells are plated on a selective medium lacking the nutrients corresponding to the markers on the plasmids (e.g., SD/-Leu/-Trp) to select for cells that have taken up both plasmids.

-

To test for an interaction, the cells are then plated on a more stringent selective medium that also lacks the nutrient produced by the reporter gene (e.g., SD/-Leu/-Trp/-His). Growth on this medium indicates a positive interaction.

-

For a colorimetric assay, a filter lift assay can be performed to detect the expression of the lacZ reporter gene by observing the development of a blue color in the presence of X-gal.

-

-

Controls: Appropriate positive and negative controls are essential to validate the results and rule out auto-activation by the bait protein.

Co-immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that two proteins are part of the same complex within the cell.

Protocol:

-

Yeast Cell Lysis: Yeast cells expressing a tagged version of the protein of interest (e.g., this compound-TAP) are grown to mid-log phase and harvested. The cells are then lysed to release the protein complexes. This can be achieved by methods such as bead beating or cryogenic grinding in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysate is incubated with an antibody that specifically recognizes the tagged protein (or an untagged protein if a specific antibody is available). The antibody-protein complexes are then captured using protein A/G-coupled beads.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by using a low pH elution buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific to the suspected interacting protein, followed by a secondary antibody conjugated to an enzyme for detection. The presence of a band corresponding to the co-immunoprecipitated protein indicates an interaction.

Pyrene-Actin Polymerization Assay

This in vitro assay is used to measure the effect of a protein on the kinetics of actin polymerization.

Protocol:

-

Preparation of Reagents:

-

Monomeric actin is purified and a fraction of it is labeled with pyrene iodoacetamide.

-

The protein of interest (e.g., purified Las17p or its fragments) and other regulatory factors (e.g., Arp2/3 complex) are prepared and dialyzed into a low-salt G-buffer.

-

-

Assay Setup:

-

A mixture of unlabeled and pyrene-labeled G-actin is prepared in G-buffer.

-

The protein(s) to be tested are added to the actin mixture.

-

-

Initiation of Polymerization: Actin polymerization is initiated by the addition of a high-salt polymerization buffer (containing KCl and MgCl2).

-

Fluorescence Measurement: The fluorescence of the pyrene-labeled actin is monitored over time using a fluorometer (excitation ~365 nm, emission ~407 nm). The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments.

-

Data Analysis: The rate of actin polymerization is determined from the slope of the fluorescence curve. An increase in the polymerization rate in the presence of the test protein indicates that it promotes actin polymerization.

Live-Cell Imaging of Endocytosis

Live-cell imaging allows for the visualization of the dynamic localization and behavior of fluorescently-tagged proteins during endocytosis in living yeast cells.

Protocol:

-

Strain Construction: A yeast strain is constructed where the protein of interest (e.g., this compound) and other endocytic markers are tagged with fluorescent proteins (e.g., GFP, mCherry) at their endogenous loci.

-

Cell Preparation: Yeast cells are grown to early or mid-log phase in an appropriate synthetic medium.

-

Microscopy:

-

A small volume of the cell culture is placed on a glass-bottom dish or a slide with an agarose pad.

-

The cells are imaged using a fluorescence microscope equipped with a high-sensitivity camera.

-

Time-lapse imaging is performed to capture the dynamic behavior of the fluorescently tagged proteins at endocytic sites.

-

-

Image Analysis: The acquired images are analyzed to determine parameters such as the lifetime, intensity, and movement of the fluorescently tagged proteins at the endocytic patches. This information provides insights into the role of the protein in the different stages of endocytosis.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of experiments used to characterize the genetic interactions of this compound.

Experimental Workflow for Identifying Genetic Interactions

Caption: Workflow for identifying and characterizing genetic interactions.

Workflow for Validating Physical Interactions

Caption: Workflow for identifying and validating physical protein interactions.

Conclusion

Las17p is a critical regulator of the actin cytoskeleton in Saccharomyces cerevisiae, with a complex network of genetic and physical interactions that are essential for its function in endocytosis and other cellular processes. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working to further unravel the intricacies of Las17p's function and its role in cellular signaling. For drug development professionals, a deeper understanding of this network may reveal novel targets for therapeutic intervention in diseases where actin dynamics are dysregulated.

References

- 1. Elucidating Key Motifs Required for Arp2/3-Dependent and Independent Actin Nucleation by this compound/WASP | PLOS One [journals.plos.org]

- 2. Synthetic genetic array (SGA) analysis in Saccharomyces cerevisiae and Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Both this compound-binding sites on Arp2/3 complex are important for branching nucleation and assembly of functional endocytic actin networks in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Both this compound-binding sites on Arp2/3 complex are important for branching nucleation and assembly of functional endocytic actin networks in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clathrin-mediated endocytosis: lessons from yeast - PMC [pmc.ncbi.nlm.nih.gov]

The Functional Homolog of Yeast Las17 in Mammalian Cells: A Technical Guide to the Wiskott-Aldrich Syndrome Protein (WASP) Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular signaling and cytoskeletal dynamics, the yeast protein Las17 stands as a critical regulator of actin polymerization, essential for processes such as endocytosis. In mammalian cells, the functional homologs of this compound are the Wiskott-Aldrich Syndrome Protein (WASP) and its widely expressed paralog, Neuronal-WASP (N-WASP). These proteins are central players in translating extracellular and intracellular signals into the precise assembly of actin filaments, a process fundamental to cell motility, immune response, and intracellular trafficking. Mutations in the WASP gene lead to Wiskott-Aldrich syndrome, a severe immunodeficiency, highlighting its critical role in human health.[1] This technical guide provides an in-depth exploration of the WASP family of proteins, with a focus on their molecular mechanisms, the signaling pathways that govern their activity, and their potential as therapeutic targets. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

The WASP Family of Proteins: Structure and Function